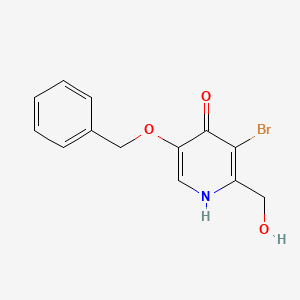![molecular formula C12H18ClNO3 B1439524 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride CAS No. 1181457-78-2](/img/structure/B1439524.png)
4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride involves the reaction of 4-hydroxyphenethyl alcohol with morpholine in the presence of hydrochloric acid . The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 60-80°C . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or proteins, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride can be compared with other similar compounds, such as:
4-(2-Methoxyethyl)phenol: This compound has a similar structure but with a methoxy group instead of a morpholinyl group.
2-ethoxy-4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenol: This compound has a similar morpholinyl group but with different substituents on the phenol ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
4-(2-morpholin-4-ylethoxy)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c14-11-1-3-12(4-2-11)16-10-7-13-5-8-15-9-6-13;/h1-4,14H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCGGHBEWOSDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



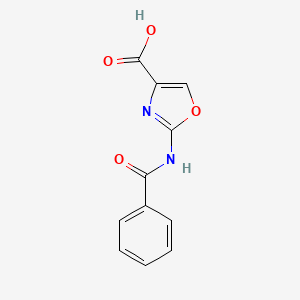
![[5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol](/img/structure/B1439443.png)

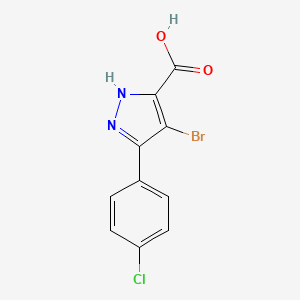
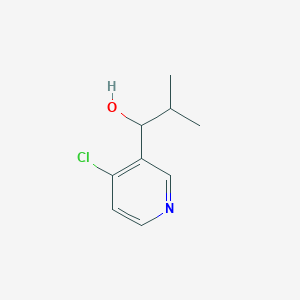
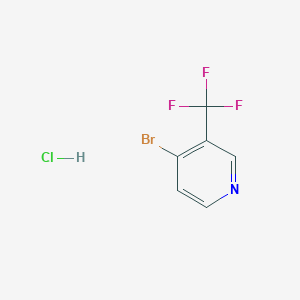

![2-[2-(Trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1439455.png)
![3-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1439456.png)

![4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione](/img/structure/B1439458.png)

